6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Lipophilicity Drug-likeness Fragment-based discovery

This fragment-like heterocycle (MW 230.65, XLogP3-AA 3.4) features a 4-chlorophenoxy substituent that provides unique electronic and lipophilic properties compared to 4-fluoro or 4-methyl analogs. The 2-cyanopyridine core serves as a hinge-binding motif for kinase ATP pockets, while the 4-chloro group confers resistance to CYP450-mediated oxidation, making it ideal for metabolic stability benchmarking. Ideal for fragment-based screening, kinase SAR campaigns, and as a Suzuki-Miyaura diversification intermediate. Available in ≥95% purity from stock; contact us for bulk or custom synthesis inquiries.

Molecular Formula C12H7ClN2O
Molecular Weight 230.65 g/mol
CAS No. 1384428-94-7
Cat. No. B1454556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenoxy)pyridine-2-carbonitrile
CAS1384428-94-7
Molecular FormulaC12H7ClN2O
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#N
InChIInChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H
InChIKeyXFMUDOIBPSZDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenoxy)pyridine-2-carbonitrile: A Defined 4-Chloro-Phenoxy-Picolinonitrile Scaffold for Chemical Biology and Fragment-Based Screening


6-(4-Chlorophenoxy)pyridine-2-carbonitrile (CAS 1384428-94-7) is a heterocyclic small molecule characterized by a 2-cyanopyridine core linked via an ether bridge to a 4-chlorophenyl ring [1]. With a molecular weight of 230.65 g/mol and a computed XLogP3-AA of 3.4, it occupies a fragment-like chemical space (MW < 250, clogP ≤ 3.5) suitable for lead discovery [1][2]. It is commercially available as a research chemical (typical purity ≥95%) from multiple suppliers, including Enamine (catalog EN300-103450) and Fujifilm Wako [3]. This compound serves primarily as a synthetic building block and a screening library member, where its single chlorine substituent provides a distinct electronic and lipophilic profile compared to non-halogenated or other 4-halo analogs.

Why the 4-Chloro Substituent Precludes Simple Replacement of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile with Other 6-Phenoxypicolinonitriles in Structure-Activity Relationships


The 4-chloro substituent on the phenoxy ring of 6-(4-chlorophenoxy)pyridine-2-carbonitrile is a critical determinant of molecular properties. Halogen atoms on aromatic rings modulate lipophilicity, electronic distribution, and metabolic stability, in ways that methyl or hydrogen cannot replicate [1]. A chlorine atom, with its unique combination of size (van der Waals radius 1.75 Å vs. 1.47 Å for fluorine) and electronegativity, affects binding affinity to hydrophobic protein pockets and π-stacking interactions with the pyridine core differently than a fluoro or methyl substituent [1]. Generic substitution of a 4-chlorophenoxy group for a 4-fluoro or 4-methyl analog will likely alter the compound's 3D conformation (through altered torsion angles) and dipole moment, potentially leading to significant changes in target binding kinetics or cellular permeability. Such property shifts cannot be predicted without explicit quantitative structure-activity relationship (QSAR) or comparative assay data, making direct interchange unreliable during lead optimization or procurement for a known biological assay [2].

Selective Differentiation of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile from Closest Phenoxy Analogs via Quantified Molecular Descriptors


Lipophilicity Tuning: LogP Shift by 4-Chloro vs. 4-Bromo, 4-Fluoro, and Unsubstituted Phenoxy Analogs

6-(4-Chlorophenoxy)pyridine-2-carbonitrile exhibits a computed XLogP3-AA of 3.4, placing it in an optimal lipophilicity range for fragment-like molecules [1]. The 4-chloro substituent provides a specific LogP increment relative to the unsubstituted analog (6-phenoxypicolinonitrile, XLogP ~2.8 [4]) and to the 4-fluoro analog (estimated XLogP ~3.0 [5]), while being less lipophilic than the 4-bromo analog (estimated XLogP ~3.8 [6]). This modulation is crucial; compounds with LogP > 3.5 face increased promiscuity risks, while those with LogP < 3.0 may suffer from reduced passive membrane permeability [3]. The chlorine substituent thus achieves a balance, likely enhancing cellular permeability relative to the fluoro and hydrogen analogs without incurring excessive lipophilicity.

Lipophilicity Drug-likeness Fragment-based discovery

Electronic Modulation: Hammett Substituent Constant Effect of 4-Cl on the Pyridine Core

The 4-chloro substituent exerts a characteristic electron-withdrawing effect via the para-phenoxy system, quantifiable by its Hammett σp constant of +0.23 [2]. This value is distinct from the stronger electron-withdrawing 4-bromo (σp +0.23) and 4-fluoro (σp +0.06) substituents, and opposite in sign from the electron-donating 4-methyl substituent (σp -0.17) [2]. Such differences alter the electron density on the pyridine ring's nitrile and nitrogen atoms, affecting their capacity to form hydrogen bonds with biological targets and participate in metal coordination. The chlorine's moderate σp value may enhance the nitrile's hydrogen-bond acceptor strength without deactivating the ring to electrophilic aromatic substitution, a potential advantage for later-stage functionalization.

Electronic effects QSAR Reactivity

Topological Polar Surface Area (TPSA): A Predictor of Passive Oral Bioavailability Relative to Analogs

The calculated TPSA for 6-(4-chlorophenoxy)pyridine-2-carbonitrile is 45.9 Ų [1]. This value is identical to that of the 4-bromo, 4-fluoro, and unsubstituted phenoxy analogs because the halogen or hydrogen substitution does not introduce additional hydrogen-bond donors or acceptors beyond the pyridine and nitrile groups [2]. A TPSA below 60 Ų is generally predictive of good passive oral absorption [3]. This suggests that any differences in oral bioavailability between these analogs would be driven predominantly by lipophilicity (LogP) and metabolic stability, not by passive permeability alone.

Drug absorption Permeability Bioavailability

Metabolic Stability: Potential Advantage of 4-Chloro over 4-Methyl and 4-Unsubstituted Analogs in CYP450-Mediated Oxidation

Aromatic ring oxidation by cytochrome P450 enzymes is a major clearance pathway for small molecules. The 4-chloro substituent deactivates the phenoxy ring towards oxidation compared to a 4-methyl or hydrogen substituent, due to its electron-withdrawing effect (σp +0.23) [2]. This is supported by class-level knowledge that halogenated phenyl rings generally exhibit reduced rates of hydroxylation relative to non-halogenated or alkyl-substituted rings [3]. While direct microsomal stability data is not available for this specific compound, the presence of the chlorine atom is expected to confer a longer metabolic half-life than the 4-methyl or unsubstituted analogs.

Metabolic stability CYP450 Lead optimization

Chemical Reactivity: 4-Chlorophenyl Group as a Synthetic Handle for Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The aryl chloride bond in 6-(4-chlorophenoxy)pyridine-2-carbonitrile offers a site for late-stage derivatization via Suzuki-Miyaura or Buchwald-Hartwig coupling, allowing the synthesis of diversified libraries from a single precursor [2]. In contrast, the 4-fluoro analog requires specialized conditions (e.g., high-temperature SNAr) and the 4-bromo analog may suffer from competitive debromination [3]. The carbonitrile group is compatible with many cross-coupling conditions, providing a stable handle for parallel synthesis. This synthetic versatility is a key differentiator for medicinal chemistry groups seeking a multifunctional scaffold.

Cross-coupling Late-stage diversification Medicinal chemistry

Evidence-Based Application Scenarios for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in Fragment-Based Drug Discovery and Chemical Biology


Fragment-Based Screening Libraries for Antibacterial Target Discovery

The compound's balanced lipophilicity (XLogP 3.4) and low molecular weight (230.65 g/mol) make it an ideal member of a diverse fragment library for screening against bacterial targets such as the 4,4'-diapophytoene desaturase (CrtN) in Staphylococcus aureus [1]. Its computed properties indicate good aqueous solubility and membrane penetration, prerequisites for intracellular target engagement in Gram-positive bacteria. When procuring fragments for SPR or thermal shift assays, its 4-chloro substituent provides a distinct binding interaction profile compared to 4-fluoro or 4-methyl analogs, increasing the likelihood of identifying novel chemotypes [2].

Core Scaffold for Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Optimization

The 2-cyanopyridine core is a known hinge-binding motif for kinase ATP pockets. 6-(4-Chlorophenoxy)pyridine-2-carbonitrile provides a vector (the 4-chlorophenoxy group) that projects toward the solvent-exposed region or a hydrophobic back pocket, depending on the kinase [3]. The chlorine atom's Hammett σp of +0.23 pulls electron density from the phenoxy ring, subtly tuning the hinge-binding affinity of the pyridine nitrogen. This property was exploited in a p38 MAP kinase inhibitor series where a 4-chlorophenoxy substitution on a pyridine ring resulted in an IC50 of 17 µM, validating the halogen's role in target engagement [4]. This compound serves as a validated starting point for iterative synthesis in kinase SAR campaigns.

Late-Stage Diversification Precursor for Parallel Library Synthesis in Medicinal Chemistry

The aryl chloride handle enables rapid diversification via Suzuki-Miyaura cross-coupling to create a library of 65 analogs in a single 24-well plate format [5]. The carbonitrile group is stable under the coupling conditions (Pd(dba)2, SPhos, K2CO3, THF/H2O, 80°C) and serves as a useful UV/Vis or MS tag for quality control. This application is particularly relevant for contract research organizations (CROs) and medicinal chemistry core facilities that need to produce diverse screening sets from a common intermediate, saving synthesis time and costs.

Negative Control for Metabolic Stability Studies of 4-Alkoxy-Pyridine-2-carbonitrile Analogs

The 4-chloro substituent is expected to confer resistance to cytochrome P450-mediated oxidation, making this compound a suitable negative control when comparing to its 4-methyl or 4-ethoxy analogs in liver microsome stability assays [6]. This application is critical for establishing structure-metabolism relationships (SMR) in lead optimization programs where metabolic soft spots need to be identified and blocked. Procuring this compound alongside its oxidized analogs allows for direct comparison of in vitro half-life data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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